Cas no 2228457-80-3 (2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine)

2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine
- Pyridine, 2-methoxy-6-methyl-4-(3-piperidinyloxy)-
- 2228457-80-3
- SCHEMBL21604531
- EN300-1760066
-
- インチ: 1S/C12H18N2O2/c1-9-6-11(7-12(14-9)15-2)16-10-4-3-5-13-8-10/h6-7,10,13H,3-5,8H2,1-2H3
- InChIKey: JBYLEWXKQVBIDZ-UHFFFAOYSA-N
- SMILES: C1(OC)=NC(C)=CC(OC2CCCNC2)=C1
計算された属性
- 精确分子量: 222.136827821g/mol
- 同位素质量: 222.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- XLogP3: 1.7
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760066-0.5g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1760066-10.0g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 10g |
$6266.0 | 2023-05-26 | ||
Enamine | EN300-1760066-0.1g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1760066-5.0g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 5g |
$4226.0 | 2023-05-26 | ||
Enamine | EN300-1760066-10g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 10g |
$6266.0 | 2023-09-20 | ||
Enamine | EN300-1760066-0.25g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1760066-5g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 5g |
$4226.0 | 2023-09-20 | ||
Enamine | EN300-1760066-0.05g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1760066-1.0g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 1g |
$1458.0 | 2023-05-26 | ||
Enamine | EN300-1760066-2.5g |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine |
2228457-80-3 | 2.5g |
$2856.0 | 2023-09-20 |
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridineに関する追加情報
Introduction to 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine (CAS No. 2228457-80-3) and Its Emerging Applications in Chemical Biology
2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine, identified by its unique Chemical Abstracts Service (CAS) number 2228457-80-3, represents a structurally sophisticated compound with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a pyridine core appended with methoxy, methyl, and piperidinyl groups, has garnered attention due to its versatile pharmacophoric features and promising biological activities. The compound's architecture suggests interactions with multiple biological targets, making it a valuable scaffold for drug discovery initiatives.
The pyridine moiety is a cornerstone in medicinal chemistry, renowned for its ability to modulate enzyme function and receptor binding. In 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine, the presence of a methoxy group at the 2-position and a methyl group at the 6-position introduces steric and electronic modifications that fine-tune its binding affinity. The introduction of a piperidinyl group via an oxygen atom at the 4-position further enhances the compound's solubility and metabolic stability, attributes critical for successful drug development.
Recent advancements in computational chemistry have enabled the rational design of such molecules by predicting their binding modes to biological targets. Studies utilizing molecular docking simulations have highlighted the potential of 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine as an inhibitor of kinases and other enzyme families implicated in cancer progression. The compound's ability to engage with these targets has positioned it as a lead candidate for further optimization.
In parallel, experimental investigations have begun to unravel the mechanistic basis of its biological effects. Initial in vitro assays suggest that 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine exhibits inhibitory activity against several protein kinases, including those belonging to the tyrosine kinase superfamily. These kinases are pivotal regulators of cell signaling pathways, and their dysregulation is often associated with malignancies. The compound's specificity toward certain kinases may pave the way for targeted therapies with reduced off-target effects.
The structural features of 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine also make it an attractive candidate for modulating neurotransmitter receptors. Piperidine derivatives are well-documented for their interaction with serotonin and dopamine receptors, which are central to treating neurological disorders such as depression, anxiety, and Parkinson's disease. By leveraging these interactions, researchers aim to develop novel therapeutics that enhance synaptic communication or mitigate excessive neurotransmitter activity.
Furthermore, the compound's chemical versatility allows for facile derivatization, enabling the creation of libraries of analogs with tailored properties. Functional groups like hydroxyls, amines, or halogens can be introduced at strategic positions to modify reactivity or bioavailability. This adaptability is particularly valuable in high-throughput screening campaigns, where large numbers of compounds must be rapidly evaluated for biological efficacy.
The synthesis of 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step sequences requiring precise control over reaction conditions to avoid unwanted side products. However, recent innovations in catalytic processes have streamlined these synthetic routes, reducing costs and improving yields. For instance, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the complex heterocyclic framework efficiently.
The pharmacokinetic profile of 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine is another critical consideration in its development as a drug candidate. Preclinical studies have begun to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These evaluations are essential for determining whether the compound can achieve therapeutic concentrations in vivo while minimizing adverse effects. Preliminary data suggest favorable pharmacokinetic properties, including moderate solubility and reasonable bioavailability.
The growing interest in 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine has not gone unnoticed by academic researchers and pharmaceutical companies alike. Collaborative efforts are underway to explore its potential applications across multiple therapeutic areas. For example, researchers are investigating its role in modulating inflammatory pathways by targeting specific enzymes involved in cytokine production. Such investigations could lead to novel treatments for autoimmune diseases or chronic inflammatory conditions.
The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which compounds like 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine are being evaluated. Machine learning algorithms can predict biological activity based on structural features alone, allowing researchers to prioritize compounds for experimental validation efficiently. This synergy between computational methods and wet-lab experimentation has significantly reduced the time required to move from concept to lead optimization.
Future directions for research on 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine include exploring its role in modulating protein-protein interactions (PPIs). Many therapeutic targets are not enzymes or receptors but rather involve complex assemblies of proteins that regulate cellular processes. By designing molecules capable of disrupting or stabilizing these interactions, researchers hope to uncover new mechanisms for treating diseases that were previously considered challenging.
The environmental impact of synthesizing such complex molecules cannot be overlooked either. Green chemistry principles are being increasingly applied to reduce waste and energy consumption during production processes. For instance, solvent-free reactions or catalytic methods that minimize byproduct formation are being optimized alongside traditional approaches. By adopting sustainable practices early in development, researchers can ensure that promising compounds like 2-met
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